2-Bromo[1]benzothieno[3,2-b][1]benzothiophene
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Overview
Description
2-Bromo1benzothieno3,2-bbenzothiophene is a compound belonging to the family of benzothienobenzothiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The presence of bromine in the structure enhances its reactivity, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that this compound is used as a solution-processable small molecular organic semiconductor for organic field-effect transistors (ofets) .
Mode of Action
The mode of action of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with the semiconductor layer in OFETs . The compound’s physicochemical characteristics, such as its thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and UV-vis spectroscopy properties, play a crucial role in its interaction with the target .
Biochemical Pathways
The compound’s synthesis involves the fiesselmann thiophene synthesis , which could potentially influence various biochemical pathways.
Pharmacokinetics
The compound’s physicochemical characteristics, such as its thermogravimetric analysis (tga), differential scanning calorimeter (dsc), and uv-vis spectroscopy properties, could potentially influence its bioavailability .
Result of Action
The result of the action of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene is the formation of organic thin-film transistors (OFETs) that display p-channel behavior, demonstrating hole mobility of up to 0.005cm²/Vs and a current on/off ratio higher than 10^6 .
Action Environment
The action, efficacy, and stability of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be influenced by various environmental factors. For instance, the compound’s synthesis involves the use of DBU and calcium oxide , which could potentially influence its action in different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo1benzothieno3,2-bbenzothiophene typically involves the bromination of 1benzothieno3,2-bbenzothiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow bromination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo1benzothieno3,2-bbenzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atoms in the benzothiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions, often in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include substituted benzothienobenzothiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo1benzothieno3,2-bbenzothiophene has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene : The parent compound without the bromine substitution.
- 2,7-Dibromo1benzothieno3,2-bbenzothiophene : A similar compound with two bromine atoms, which may exhibit different reactivity and properties.
- 1Benzothieno3,2-bbenzothiophene-5,5-dioxide : An oxidized form with different electronic properties .
Uniqueness
2-Bromo1benzothieno3,2-bbenzothiophene is unique due to its single bromine substitution, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in material science and organic electronics .
Properties
IUPAC Name |
2-bromo-[1]benzothiolo[3,2-b][1]benzothiole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrS2/c15-8-5-6-10-12(7-8)17-13-9-3-1-2-4-11(9)16-14(10)13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEOJOCRXKEBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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